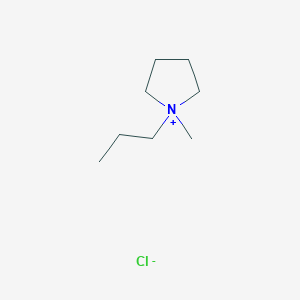

1-Methyl-1-propylpyrrolidinium chloride

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Ionic Liquid Precursors

1-Methyl-1-propylpyrrolidinium (B8573862) chloride is classified as a quaternary ammonium compound (QAC). nih.gov QACs are defined by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. nih.gov This class of compounds is extensive, with variations in the alkyl chain lengths and functional groups influencing their properties and applications, which range from antimicrobials and surfactants to antistatic agents. nih.govmass.gov

The primary significance of 1-Methyl-1-propylpyrrolidinium chloride in contemporary research lies in its role as a precursor for the synthesis of ionic liquids (ILs). researchgate.net Ionic liquids are salts with melting points below 100°C, composed entirely of ions. researchgate.net They are often referred to as "designer solvents" because their physical and chemical properties can be finely tuned by modifying the structure of the cation or anion. researchgate.net this compound serves as a source for the 1-methyl-1-propylpyrrolidinium ([C₃MPyrr]⁺) cation. researchgate.netnih.gov Through a simple anion exchange reaction, the chloride anion can be replaced with a variety of other anions (e.g., bis(trifluoromethanesulfonyl)imide, dicyanamide, hexafluorophosphate) to produce a range of ionic liquids with specific desired properties like hydrophobicity, viscosity, and electrochemical stability. guidechem.comresearchgate.netiolitec.de

Historical Trajectories and Foundational Studies of Pyrrolidinium-Based Systems

The study of ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914. wiley-vch.de However, it was the development of air and water-stable ionic liquids in the 1990s that catalyzed a surge in research. wiley-vch.de Within this context, pyrrolidinium-based ionic liquids emerged as a significant subclass.

Foundational studies have focused on understanding the fundamental molecular-level interactions within these systems to design materials with predictable physicochemical properties. researchgate.net Research has demonstrated that pyrrolidinium-based cations, including 1-methyl-1-propylpyrrolidinium, offer favorable properties such as high ionic conductivity, low volatility, and wide electrochemical stability windows. ucc.ienih.gov A 2008 crystallographic study of this compound detailed its structure, confirming the energetically preferred conformations of the propyl substituent and the pyrrolidinium (B1226570) ring. researchgate.net Such structural analyses are crucial for understanding how the cation interacts with different anions and how these interactions influence the bulk properties of the resulting ionic liquid. researchgate.net The development of pyrrolidinium-based polymeric ionic liquids, synthesized from commercially available precursors, further expanded the application of these systems, particularly in creating mechanically and electrochemically stable polymer electrolytes. researchgate.netacs.org

Significance as a Cationic Component in Diverse Research Domains

The 1-methyl-1-propylpyrrolidinium cation, derived from its chloride salt, is a key component in the formulation of ionic liquids for a variety of advanced applications, most notably in electrochemistry. gmchemic.commdpi.com The inherent properties of the pyrrolidinium structure contribute to the high thermal and electrochemical stability of the resulting ionic liquids. researchgate.netresearchgate.net

In the field of energy storage, ionic liquids based on the 1-methyl-1-propylpyrrolidinium cation are extensively investigated as electrolytes for lithium-ion batteries and supercapacitors. wiley-vch.deucc.ieresearchgate.net Their non-flammability and low volatility offer a significant safety advantage over traditional organic solvent-based electrolytes. researchgate.net Research has shown that combining these ionic liquids with conventional electrolytes can enhance thermal stability and improve battery performance by forming a stable interface on the electrode materials. researchgate.net For instance, an electrolyte containing N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide demonstrated improved discharge capacity in LiFePO₄/Li cells compared to standard organic electrolytes. researchgate.net The versatility of the pyrrolidinium cation allows for its use with various anions and electrode materials, making it a cornerstone for the development of next-generation energy storage devices. ucc.ienih.gov

Interactive Data Table: Properties of this compound and a Derived Ionic Liquid

| Property | This compound | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide |

| CAS Number | 528818-82-8 iolitec.de | 223437-05-6 sigmaaldrich.com |

| Molecular Formula | C₈H₁₈ClN iolitec.de | C₁₀H₁₈F₆N₂O₄S₂ avantorsciences.com |

| Molecular Weight | 163.69 g/mol iolitec.de | 408.39 g/mol sigmaaldrich.com |

| Melting Point | 236 °C iolitec.de | 12 °C avantorsciences.com |

| Physical Form | White powder gmchemic.com | Liquid sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEZHULDQZVHHG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCC1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049314 | |

| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528818-82-8 | |

| Record name | Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528818-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P299DFL792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Preparation Methodologies

Established Synthetic Routes for 1-Methyl-1-propylpyrrolidinium (B8573862) Chloride

The primary and most established synthetic route to 1-methyl-1-propylpyrrolidinium chloride is through the direct quaternization of 1-methylpyrrolidine (B122478). This reaction is a classic example of an N-alkylation of a tertiary amine.

A common procedure involves the reaction of 1-methylpyrrolidine with a suitable propylating agent, specifically an alkyl halide. snu.ac.kr The most direct method utilizes 1-chloropropane (B146392) as the reactant. In a typical synthesis, 1-methylpyrrolidine is reacted with 1-chloropropane in a suitable solvent. iucr.org For instance, a solution of 1-methylpyrrolidine and chloropropane in 2-propanol is heated under a nitrogen atmosphere for an extended period, such as 48 hours, at a controlled temperature of 323 K. iucr.org This process leads to the formation of a white solid product, which is the desired this compound. iucr.org The compound is commonly used as a precursor in the synthesis of other pyrrolidinium-based ionic liquids. researchgate.net

Alkylation Reactions in the Derivatization of Pyrrolidinium (B1226570) Compounds

Alkylation reactions are fundamental to the synthesis and derivatization of pyrrolidinium compounds. The synthesis of this compound is a direct application of this type of reaction. The process involves the nucleophilic attack of the nitrogen atom in the 1-methylpyrrolidine ring on the electrophilic carbon atom of the alkyl halide, in this case, 1-chloropropane or other propyl halides.

The general strategy for the synthesis of 1-alkyl-1-methylpyrrolidinium halides involves stirring a solution of 1-methylpyrrolidine in a solvent like acetonitrile (B52724) and adding the corresponding alkyl halide dropwise at a controlled temperature, for example, 0 °C. snu.ac.kr The reaction mixture is then typically stirred for about 24 hours at a slightly elevated temperature, such as 30 °C, to ensure the completion of the reaction. snu.ac.kr The choice of the alkylating agent and the reaction conditions can be varied to produce a wide range of pyrrolidinium-based compounds. For comparison, other N-alkyl-N-methylpyrrolidinium salts are synthesized using similar alkylation strategies, with different alkyl halides like N-butyl chloride or allyl halides. snu.ac.kriucr.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |

| 1-Methylpyrrolidine | 1-Chloropropane | 2-Propanol | 323 K | 48 h | This compound iucr.org |

| 1-Methylpyrrolidine | Propyl halide | Acetonitrile | 0 °C then 30 °C | 24 h | 1-Methyl-1-propylpyrrolidinium halide snu.ac.kr |

| 1-Methylpyrrolidine | Allyl halide | Acetonitrile | 0 °C then 30 °C | 24 h | 1-Allyl-1-methylpyrrolidinium halide snu.ac.kr |

Advanced Purification Protocols for High-Purity Research Materials

Achieving high purity is crucial for the application of this compound in research, particularly in the field of ionic liquids where impurities can significantly affect the material's physicochemical properties. researchgate.net Several advanced purification protocols are employed to obtain research-grade materials.

Following the initial synthesis, the crude product is often a solid that requires further purification. A common and effective method is recrystallization . For this compound synthesized in 2-propanol, the resulting white solid can be recrystallized from the same solvent at a reduced temperature, such as 273 K. iucr.org Another recrystallization technique involves using acetonitrile. chemrxiv.org

Washing and precipitation are also key steps. The crude product can be precipitated into a solvent in which it is poorly soluble, such as ethyl acetate, and the resulting powder is then washed with the same solvent to remove unreacted starting materials and soluble impurities. chemrxiv.org

For removing specific impurities, other techniques can be applied:

Salting out : The crude product can be purified by salting out from a mixture of solvents, for example, acetonitrile and ethyl acetate. snu.ac.kr

Decolorization : To remove colored impurities, the product can be treated with activated charcoal in a suitable solvent, followed by filtration. chemrxiv.org

Drying : After purification, the final product is typically dried under reduced pressure at an elevated temperature (e.g., 60°C) overnight to remove any residual solvent. chemrxiv.org

For ionic liquids in general, more advanced purification cycles may be employed to reduce residual halide and metal ions to parts-per-million (ppm) levels. google.com This can involve repeated purification steps until the desired purity is achieved. google.com

| Purification Step | Description | Purpose |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | To separate the desired compound from soluble impurities. iucr.org |

| Washing/Precipitation | Precipitating the product from a solution and washing it with a solvent in which it is insoluble. | To remove unreacted starting materials and byproducts. chemrxiv.org |

| Salting Out | Adding a salt to a solution of the product to decrease its solubility and cause it to precipitate. | To enhance the separation of the product from the solution. snu.ac.kr |

| Activated Charcoal Treatment | Stirring the product in a solution with activated charcoal. | To remove colored impurities. chemrxiv.org |

| Vacuum Drying | Drying the purified product under reduced pressure. | To remove residual solvents. chemrxiv.org |

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the synthesis of this compound and related pyrrolidinium salts can vary significantly depending on the specific reactants, reaction conditions, and purification methods employed.

While specific yield data for the synthesis of this compound is not always reported in the literature, the general procedures suggest that the quaternization reaction is typically efficient. snu.ac.kriucr.org For the synthesis of other pyrrolidinium halides, yields can be influenced by the nature of the alkyl halide and the purification process. For example, the synthesis of N-isobutyl-N-methylpyrrolidinium bromide, a related compound, showed a low yield of 7.4% after recrystallization, indicating that the purification step can lead to significant material loss. chemrxiv.org

In contrast, the synthesis of other ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, can achieve yields of around 85% before further purification, with subsequent purification steps resulting in a 95% recovery of the purified product. google.com Similarly, the synthesis of 1-butyl-3-methylimidazolium methanesulfonate (B1217627) showed a 93% yield before repeated purification cycles. google.com These examples from the broader class of ionic liquids highlight that high yields are attainable with optimized procedures.

The completion of the alkylation reaction for pyrrolidinium halides is often confirmed by spectroscopic methods like ¹H and ¹³C NMR, which ensure that the starting materials have been fully consumed before proceeding to purification. snu.ac.kr The use of a slight excess of the alkylating agent, for instance, 1.1 molar equivalents, is a common strategy to drive the reaction towards completion. snu.ac.kr

| Compound | Reported Yield | Stage of Yield Measurement |

| N-isobutyl-N-methylpyrrolidinium bromide | 7.4% | After recrystallization chemrxiv.org |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 85% | Before repeated purification google.com |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 95% | After repeated purification google.com |

| 1-Butyl-3-methylimidazolium methanesulfonate | 93% | Before repeated purification google.com |

Advanced Structural and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 1-Methyl-1-propylpyrrolidinium (B8573862) chloride, SCXRD studies have provided a definitive look at its solid-state structure.

A study conducted at 123 K revealed that the asymmetric unit of 1-Methyl-1-propylpyrrolidinium chloride consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion. Both the cation and the anion are located in general positions within the crystal lattice. The crystal structure is organized in an orthorhombic system under the space group Pbcn. The extended structure shows a layered arrangement of cations and anions.

Crystal Data for this compound at 123 K

| Parameter | Value |

|---|---|

| Formula | C₈H₁₈N⁺·Cl⁻ |

| Molecular Weight | 163.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a | 14.5863(5) Å |

| b | 13.2196(4) Å |

| c | 9.9779(3) Å |

| Volume | 1923.99(11) ų |

| Z | 8 |

Data sourced from Dean et al. (2008).

The conformation of the constituent parts of the 1-methyl-1-propylpyrrolidinium cation has been determined through structural analysis. The five-membered pyrrolidinium (B1226570) ring adopts an energetically favorable envelope conformation (C₅). Furthermore, the propyl substituent attached to the nitrogen atom is found in the preferred anti conformation, as indicated by the N1—C6—C7—C8 torsion angle of -177.0(2)°. The bond distances and angles within the cation are all within normal, expected ranges.

Vibrational Spectroscopy for Molecular Dynamics and Species Identification

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying molecular species and probing the dynamics of their interactions.

Raman spectroscopy is particularly effective for characterizing the anionic species present in mixtures of ionic liquids with metal halides. While specific Raman studies on this compound in chloroaluminate systems are not prominently documented, research on the closely related 1-butyl-1-methylpyrrolidinium (B1250683) chloride (Pyr₁₄Cl) with tantalum pentachloride (TaCl₅) offers valuable insights into the methodologies and expected findings.

In such systems, Raman spectroscopy can identify the various complex anions that form depending on the molar ratio of the components. For instance, in basic and neutral mixtures of Pyr₁₄Cl and TaCl₅, the predominant species identified is the octahedral [TaCl₆]⁻ anion, both in the solid and molten states. In acidic mixtures, dimeric species like [Ta₂Cl₁₀] are observed in the solid state, which can then dissociate into [TaCl₆]⁻ and [Ta₂Cl₁₁]⁻ upon heating. These studies demonstrate the utility of Raman spectroscopy in determining the anionic speciation, which is critical for understanding the chemical properties of these molten salt systems.

FTIR spectroscopy provides information on the characteristic vibrational modes of a molecule, which can be used for functional group identification and to study intermolecular interactions. For pyrrolidinium-based ionic liquids, FTIR spectra reveal key information about the cation's structure and its interaction with the anion.

Spectroscopic Probes for Solute-Solvent and Cation-Anion Interactions

The interactions between the constituent ions of an ionic liquid, as well as between the ionic liquid and any dissolved solutes, play a fundamental role in determining its macroscopic properties such as viscosity, conductivity, and solvation capabilities. Spectroscopic probes are instrumental in elucidating these interactions at a molecular level.

Further insight into specific solute-solvent interactions can be gained through the Kamlet-Taft parameters: α (hydrogen-bond acidity), β (hydrogen-bond basicity), and π* (dipolarity/polarizability). rsc.org These parameters are determined using a set of specific solvatochromic probe molecules. For instance, the π* parameter is often determined using probes like N,N-diethyl-4-nitroaniline. Studies on various ionic liquids have shown that these parameters are crucial for understanding and predicting their behavior in different chemical processes. rsc.orgnih.gov For example, in ammonium-based deep eutectic solvents, the π* value has been observed to decrease with an increasing alkyl chain length of the carboxylic acid component. nih.gov While specific Kamlet-Taft parameters for this compound are not documented in the available literature, the methodology remains a key tool for characterizing the solvation properties of such ionic liquids.

In the solid state, crystallographic studies of this compound have revealed details about cation-anion interactions. The crystal structure shows that the compound packs in layers of cations and anions, which are interconnected by a network of weak C-H···Cl hydrogen bonds. researchgate.net Each cation is reported to be hydrogen-bonded to four anions, and each anion is weakly bonded to four cations. researchgate.net This indicates that even in the absence of strong hydrogen bond donors, these weak interactions contribute to the cohesive forces within the crystal lattice.

Interactive Data Table: General Kamlet-Taft Parameters for Classes of Ionic Liquids

While specific data for this compound is not available, the following table provides a general range of Kamlet-Taft parameters for pyrrolidinium-based ionic liquids to illustrate the typical values obtained through these spectroscopic probe studies.

| Cation Family | Anion | α (Hydrogen-Bond Acidity) | β (Hydrogen-Bond Basicity) | π* (Dipolarity/Polarizability) |

| Pyrrolidinium | Halides | Moderate | High | High |

| Pyrrolidinium | Non-coordinating | Low-Moderate | Moderate | Moderate-High |

Note: This table represents generalized trends and not specific values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including ionic liquids like this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.

The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. For the 1-Methyl-1-propylpyrrolidinium cation, distinct signals are expected for the methyl and propyl groups attached to the nitrogen atom, as well as for the different methylene (B1212753) groups within the pyrrolidinium ring. The integration of the signals in a ¹H NMR spectrum corresponds to the relative number of protons, further aiding in the structural assignment.

While a dedicated NMR spectral analysis for this compound is not available in the reviewed scientific literature, the crystal structure of the compound has been determined, confirming the connectivity of the atoms. researchgate.net The bond distances and angles of the pyrrolidinium cation are all within normal ranges, with the propyl substituent adopting an anti conformation and the pyrrolidinium ring in an envelope conformation. researchgate.net

Interactive Data Table: Expected NMR Chemical Shift Ranges for Pyrrolidinium Cations

The following table provides expected chemical shift ranges for the different types of protons and carbons in a 1-Methyl-1-propylpyrrolidinium cation based on general knowledge of similar structures. Actual values for this compound may vary.

| Group | Atom Type | Expected Chemical Shift (ppm) |

| N-Methyl | ¹H | 2.8 - 3.2 |

| N-Methyl | ¹³C | 45 - 50 |

| N-Propyl (α-CH₂) | ¹H | 3.2 - 3.6 |

| N-Propyl (α-CH₂) | ¹³C | 60 - 65 |

| N-Propyl (β-CH₂) | ¹H | 1.6 - 2.0 |

| N-Propyl (β-CH₂) | ¹³C | 15 - 20 |

| N-Propyl (γ-CH₃) | ¹H | 0.8 - 1.2 |

| N-Propyl (γ-CH₃) | ¹³C | 10 - 15 |

| Pyrrolidinium (α-CH₂) | ¹H | 3.4 - 3.8 |

| Pyrrolidinium (α-CH₂) | ¹³C | 65 - 70 |

| Pyrrolidinium (β-CH₂) | ¹H | 2.0 - 2.4 |

| Pyrrolidinium (β-CH₂) | ¹³C | 20 - 25 |

Note: These are estimated ranges and not experimentally determined values for this compound.

Electrochemical Investigations and Energy Storage System Integration

Role as an Electrolyte Component in Rechargeable Battery Architectures

The transport properties of electrolytes derived from 1-Methyl-1-propylpyrrolidinium (B8573862) cations, such as ionic conductivity and viscosity, are critical determinants of battery performance. In general, pyrrolidinium-based ionic liquids exhibit favorable characteristics, including high ionic conductivity. bohrium.com However, the addition of lithium salts, a necessary step for their use in lithium-ion batteries, tends to decrease the mobility of all ions in the electrolyte. This is attributed to increased electrostatic interactions within the electrolyte.

Interactive Table: Transport Properties of [Py13][FSI] based electrolytes This table showcases data for a related pyrrolidinium-based ionic liquid, N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([Py13][FSI]), to illustrate the effect of lithium salt concentration on key transport properties. Note that the anion is different from chloride.

| Li[FSI] Concentration (mol/kg) | Temperature (°C) | Viscosity (cP) | Ionic Conductivity (S/m) |

|---|---|---|---|

| 0 (Neat) | 25 | 34.5 | 0.78 |

| 0.8 | 25 | 69.9 | 0.35 |

| 1.6 | 25 | 148.5 | 0.16 |

| 0 (Neat) | 60 | 9.8 | 2.25 |

| 0.8 | 60 | 17.8 | 1.15 |

| 1.6 | 60 | 34.4 | 0.61 |

> Data sourced from research on [Py13][FSI] electrolytes, highlighting general trends in pyrrolidinium (B1226570) systems. acs.org

A significant area of research for 1-Methyl-1-propylpyrrolidinium chloride is in the formulation of electrolytes for aluminum-graphite batteries. In these systems, it is mixed with aluminum chloride (AlCl3) to form a chloroaluminate ionic liquid. A direct comparison between electrolytes based on this compound (Py13Cl–AlCl3) and the more commonly studied 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC–AlCl3) reveals key differences. The Py13Cl–AlCl3 ionic liquid exhibits lower density, but higher viscosity and consequently lower ionic conductivity than its EMIC-AlCl3 counterpart. nih.gov

Despite these differences in physical properties, the charging capacity and cycling stability of aluminum-graphite batteries using either electrolyte are similar. nih.gov However, the battery based on Py13Cl–AlCl3 shows a slightly larger overpotential, which leads to lower energy efficiency. nih.gov This is a direct consequence of its higher viscosity and lower conductivity. nih.gov Research has also indicated that larger (AlCl3)n species are present in the Py13Cl–AlCl3 system, which is not the case for the EMIC-AlCl3 system. nih.gov

Interactive Table: Comparison of Properties of Chloroaluminate Ionic Liquids

| Property | Py13Cl-AlCl3 (ratio ~1.5) | EMIC-AlCl3 (ratio 1.5) |

|---|---|---|

| Density (g/cm³) | ~1.25 | ~1.3 |

| Viscosity (cP at 23-24°C) | ~60 | ~20 |

| Conductivity (mS/cm at 25°C) | ~3 | ~9 |

> This table provides a comparative overview of the physical properties of Py13Cl-AlCl3 and EMIC-AlCl3 based electrolytes. nih.gov

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the long-term performance of lithium-ion batteries. The SEI is formed from the decomposition products of the electrolyte at the electrode surface. In electrolytes containing pyrrolidinium cations, the cation itself is known to undergo reductive decomposition at low potentials, contributing to the formation of the SEI. mdpi.com Specifically, asymmetric cations like 1-Methyl-1-propylpyrrolidinium can decompose at potentials below 1.5 V vs Li/Li+, forming organic species that become part of the SEI. mdpi.com

While the reduction of the pyrrolidinium cation is a known phenomenon, the specific interfacial reactivity of an electrolyte based on this compound in a lithium-ion system is not extensively documented in publicly available research. The anion plays a critical role in the composition and stability of the SEI. mdpi.com In the case of chloride, its electrochemical behavior, particularly its potential for oxidation and incorporation into the SEI on both the anode and cathode, would significantly influence the battery's performance and stability. Detailed studies on the specific composition of the SEI layer formed from a [Py13][Cl] based electrolyte in a lithium-ion battery are needed for a comprehensive understanding.

The structure of the cation in an ionic liquid electrolyte has a pronounced effect on the battery's electrochemical response. When comparing the 1-Methyl-1-propylpyrrolidinium cation (Py13+) with the 1-ethyl-3-methylimidazolium cation (EMI+), the larger size of the Py13+ cation (142 ų) compared to the EMI+ cation (118 ų) is believed to be a key factor dictating the differences in the physical and chemical properties of their respective chloroaluminate ionic liquids. nih.gov

Determination of Electrochemical Operating Limits in Ionic Liquid Systems

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant decomposition. A wide ESW is a desirable property for high-energy-density batteries. mdpi.combohrium.com

The cathodic limit of a pyrrolidinium-based ionic liquid is determined by the reduction of the pyrrolidinium cation, while the anodic limit is set by the oxidation of the anion. mdpi.com For many pyrrolidinium-based ionic liquids with anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI), the electrochemical stability window can be quite wide, often exceeding 5 volts. mdpi.comresearchgate.net

However, for this compound, the anodic stability is expected to be significantly lower due to the oxidation of the chloride anion. nih.gov The oxidation potential of chloride is considerably lower than that of anions like TFSI or FSI. nih.gov In chloroaluminate melts used for aluminum batteries, the electrochemical window of a Py13Cl-AlCl3 electrolyte is influenced by the complex chloroaluminate species present. For other systems, such as those involving tetra-alkylammonium chlorides, the electrochemical window has been measured to be around 2.8 V, with the anion oxidation occurring at approximately +0.9 V. nih.gov Precise determination of the anodic and cathodic boundaries for pure this compound through experimental methods like cyclic voltammetry is essential for defining its suitability for various battery applications.

Influence of Anion and Cationic Architecture on Electrochemical Operating Range

The electrochemical operating range, or electrochemical window (ECW), is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids (ILs) like this compound ([Py13]Cl), the architecture of both the cation and the anion fundamentally dictates this stability.

The structure of the cation is a key determinant of the cathodic stability limit. Research has shown that the cathodic stability of cations follows the general order: pyrrolidinium > piperidine (B6355638) > imidazole (B134444). sci-hub.se This indicates that the 1-methyl-1-propylpyrrolidinium (Py13⁺) cation possesses inherently high resistance to reduction, which is a desirable characteristic for high-voltage battery applications. sci-hub.se

When [Py13]Cl is mixed with aluminum chloride (AlCl₃) to form a chloroaluminate ionic liquid, the active anions are complex species such as tetrachloroaluminate (AlCl₄⁻) and heptachlorodialuminate (Al₂Cl₇⁻). The stability of these anions determines the anodic (oxidative) limit of the ECW. In these systems, the oxidation potential has been reported to be around 2.45 V versus Al/Al³⁺. sci-hub.se

Table 1: Comparison of Physicochemical Properties of Pyrrolidinium- vs. Imidazolium-Based Chloroaluminate Ionic Liquids Data compiled from multiple sources for general comparison.

| Property | [Py13]Cl-AlCl₃ | [EMIC]-AlCl₃ | Influence of Cationic Architecture |

| Cation Size | 142 ų researchgate.netresearchgate.net | 118 ų researchgate.netresearchgate.net | Larger Py13⁺ cation leads to different ion packing and transport properties. |

| Density | Lower researchgate.netuea.ac.uk | Higher researchgate.netuea.ac.uk | The larger cation results in a less dense liquid. |

| Viscosity | Higher researchgate.netuea.ac.uk | Lower researchgate.netuea.ac.uk | Increased van der Waals forces in the larger cation contribute to higher viscosity. sci-hub.se |

| Ionic Conductivity | Lower (~3x lower) researchgate.net | Higher (~3x higher) researchgate.net | Higher viscosity impedes ion mobility, resulting in lower conductivity. researchgate.net |

| Cathodic Stability | Higher sci-hub.se | Lower sci-hub.se | The pyrrolidinium ring is more resistant to reduction than the imidazole ring. sci-hub.se |

Application in Dual-Ion Battery Technologies

This compound is a key component in the formulation of electrolytes for dual-ion batteries (DIBs), particularly aluminum-graphite batteries. researchgate.netrsc.org In this type of DIB, the electrolyte is not merely a passive medium for ion transport but actively participates in the cell chemistry. During the charging process, anions from the ionic liquid electrolyte intercalate into the graphite (B72142) positive electrode, while metal deposition occurs at the negative electrode.

Electrolytes for aluminum-graphite DIBs are typically formed by mixing [Py13]Cl with aluminum chloride (AlCl₃) at various molar ratios (e.g., 1.4 to 1.7). researchgate.netstanford.eduresearchgate.net This mixture creates a chloroaluminate ionic liquid where AlCl₄⁻ and Al₂Cl₇⁻ anions serve as the charge carriers that intercalate into the graphite cathode. researchgate.net

Table 2: Performance Summary in Aluminum-Graphite Dual-Ion Batteries

| Performance Metric | [Py13]Cl-AlCl₃ Electrolyte | [EMIC]-AlCl₃ Electrolyte | Key Insight |

| Anion Intercalation Capacity | Similar researchgate.netrsc.org | Similar researchgate.netrsc.org | The choice of cation (Py13⁺ vs. EMI⁺) does not significantly alter the graphite intercalation capacity. |

| Cycling Stability | Similar researchgate.netrsc.org | Similar researchgate.netrsc.org | Both electrolytes support stable long-term cycling. |

| Overpotential | Higher researchgate.netrsc.org | Lower researchgate.netrsc.org | The higher viscosity of the [Py13]Cl-based IL increases internal resistance. |

| Energy Efficiency | Lower researchgate.netrsc.org | Higher researchgate.netrsc.org | Higher overpotential directly leads to reduced energy efficiency. |

Integration into Hybrid Electrolyte Formulations for Enhanced Performance

To overcome the limitations of high viscosity and low conductivity associated with pure pyrrolidinium-based ionic liquids, researchers have explored integrating this compound (P13Cl) into hybrid electrolyte formulations. tmu.edu.twresearchgate.net This strategy aims to create a synergistic blend that combines the advantageous electrochemical stability of the pyrrolidinium cation with the superior transport properties of other ionic liquid components.

One such approach involves preparing mixed ionic liquid electrolytes. For instance, P13Cl has been mixed with 1,2-dimethyl-3-propylimidazolium chloride (DMPICl)/aluminum chloride (AlCl₃) to formulate electrolytes for dual-ion batteries. tmu.edu.twresearchgate.net By creating these mixtures, it is possible to modulate the fundamental properties of the resulting electrolyte, including its viscosity, ionic conductivity, and thermal stability. tmu.edu.twresearchgate.net The goal is to achieve an optimal balance—retaining the wide electrochemical window contributed by the P13⁺ cation while enhancing ion mobility through the inclusion of a less viscous and more conductive IL component like DMPICl. tmu.edu.twresearchgate.net

Another avenue for creating hybrid formulations involves the dispersion of nanoparticles within the ionic liquid to create "ionogels" or composite electrolytes. While specific research on P13Cl with nanoparticles is emerging, the general principle is that the addition of nanoparticles like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) to an ionic liquid can disrupt the ordered liquid structure, thereby decreasing viscosity and enhancing ionic conductivity. mdpi.com These composites can also improve thermal stability and the diffusion coefficients of redox species, making them highly suitable as advanced electrolytes for battery applications. mdpi.com The integration of P13Cl into such hybrid systems represents a promising strategy to engineer next-generation electrolytes with tailored properties for high-performance energy storage devices.

Ionic Liquid Formulation and Intermolecular Interaction Studies

Impact of 1-Methyl-1-propylpyrrolidinium (B8573862) Cation on Ionic Liquid Performance Metrics

The 1-Methyl-1-propylpyrrolidinium ([C₃C₁Pyrr]⁺) cation is a key component in a range of ionic liquids, valued for its electrochemical stability. mdpi.com Its performance is often evaluated in combination with various anions, with the resulting IL's properties being a composite of the cation-anion interactions. While the subject of this article is the chloride salt, much of the performance data is derived from analogues with other anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) and bis(fluorosulfonyl)amide ([FSA]⁻), which are more common in electrochemical studies. These studies nevertheless provide critical insight into the behavior of the [C₃C₁Pyrr]⁺ cation itself.

Charge transport, primarily measured by ionic conductivity, is a fundamental property of ionic liquids. For ILs containing the [C₃C₁Pyrr]⁺ cation, conductivity is influenced by factors such as the choice of anion, temperature, and the presence of other species like lithium salts.

Table 1: Physicochemical Properties of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids This table presents data for the [TFSI]⁻ analogue to illustrate the typical performance metrics associated with the [C₃C₁Pyrr]⁺ cation.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Ionic Conductivity | 4.92 mS/cm | 30 °C | iolitec.de |

| Viscosity | 58.7 cP | 25 °C | iolitec.de |

| Density | 1.43 g/cm³ | 29 °C | iolitec.de |

| Melting Point | 12 °C | - | iolitec.de |

| Electrochemical Window (ECW) | 5.9 V | - | iolitec.de |

The viscosity of an ionic liquid is a measure of its resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes or as heat-transfer fluids. High viscosity can impede ion mobility, thereby lowering ionic conductivity.

For the Na[FSA]-[C₃C₁Pyrr][FSA] system, viscosity increases with the concentration of the sodium salt. acs.org Both viscosity and ionic conductivity in this system follow the Vogel–Tamman–Fulcher (VTF) equation, which describes the temperature dependence of transport properties in glass-forming liquids. acs.org This behavior is typical for ionic liquids, where fluidity is thermally activated. Molecular dynamics simulations of pure [C₃C₁Pyrr][TFSI] have successfully predicted viscosity values that are in good agreement with experimental measurements. nih.gov These simulations reveal that strong electrostatic interactions are responsible for slowing down the dynamics of the ionic liquid by more than an order of magnitude compared to a hypothetical non-ionic equivalent. nih.gov

The thermal stability of an ionic liquid determines its operational temperature range. For 1-Methyl-1-propylpyrrolidinium chloride, the reported melting point is 236 °C. iolitec.de In general, pyrrolidinium-based ILs are known for their good thermal stability. rsc.org

Thermogravimetric analysis (TGA) of the analogue [C₃C₁Pyrr][NTf₂] shows it has very good thermal stability, with a decomposition onset temperature of 771 K (498 °C). acs.org This implies no significant weight loss occurs below this temperature. acs.org When considering long-term thermal stability, which is crucial for applications like lubricants or heat-transfer fluids, isothermal TGA is often used. The maximum operating temperature is sometimes defined as the temperature at which less than 1% degradation occurs over 10 hours. researchgate.net For pyrrolidinium-based ILs, a clear dependence of thermal stability on the anion is observed. researchgate.net In the event of thermal decomposition at high temperatures, hazardous products can be generated. For this compound, these can include corrosive gases like carbon monoxide, carbon dioxide, nitrous gases, and hydrochloric acid. iolitec.de

Table 2: Thermal Properties of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound | Melting Point | 236 °C (509.15 K) | iolitec.de |

| 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Decomposition Onset (TGA) | 771 K (498 °C) | acs.org |

| 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Melting Point | 282.83 K (9.68 °C) | acs.org |

Solvation refers to the interaction of a solute with the solvent, which dictates solubility and reactivity. The solvation properties of ionic liquids can be characterized using solvatochromic probes and the Kamlet-Taft parameters: α (hydrogen bond donor acidity), β (hydrogen bond acceptor basicity), and π* (dipolarity/polarizability). stenutz.euunivie.ac.atrsc.org

Studies on the solvation of methyl viologen dichloride in various solvents, including the ionic liquid [C₃C₁Pyrr][TFSI], found that the nature of the anion plays a dominant role in the solvation characteristics. acs.org In [C₃C₁Pyrr][TFSI], the solute was found to be accommodated interstitially in "holes" within the liquid structure, in contrast to systems with stronger solute-solvent interactions. acs.org Similarly, when dispersing CdTe nanoparticles in a series of 1-alkyl-1-methylpyrrolidinium ILs, the length of the alkyl chain on the cation influenced the solvation behavior, with longer chains leading to a thicker solvation layer and better emission durability for the nanoparticles. nih.gov

In this compound, the primary intermolecular forces are strong Coulombic (ion-ion) interactions. In addition, weaker C-H···Cl⁻ hydrogen bonds play a significant role in the local structure and dynamics. researchgate.net A crystallographic study of this compound revealed an extended network of these weak hydrogen bonds, where each cation is connected to four anions and vice-versa. researchgate.net Such interactions, while weaker than conventional O-H or N-H hydrogen bonds, collectively influence the physical properties of the ionic liquid, including its melting point and viscosity. nih.gov

Rational Design and Characterization of Ternary Ionic Liquid Mixtures (e.g., with Lithium Salts and Cosolvents)

Ternary mixtures, typically composed of an ionic liquid, a lithium salt, and a molecular solvent (cosolvent), are extensively studied as electrolytes for advanced lithium-ion batteries. mdpi.com The goal is to create an electrolyte that combines the high ionic conductivity and good transport properties of conventional organic electrolytes with the safety benefits of ionic liquids, such as low volatility and non-flammability. nih.gov

A study on ternary mixtures of [C₃C₁Pyrr][TFSI], lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and ethylene (B1197577) carbonate (EC) demonstrated a promising approach. mdpi.com First, a eutectic mixture of the IL and EC was identified to maximize fluidity and conductivity. The addition of LiTFSI to this binary mixture resulted in a ternary electrolyte with a very wide liquid range (from below -80 °C to above 120 °C) and high ionic conductivity at room temperature. mdpi.com This wide liquid range helps prevent the undesired crystallization of the electrolyte at low temperatures, a common issue in battery performance. mdpi.com

Table 3: List of Chemical Compounds

| Full Chemical Name | Abbreviation / Common Name |

|---|---|

| This compound | [C₃C₁Pyrr][Cl] |

| 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide | [C₃C₁Pyrr][TFSI], [C₃C₁Pyrr][NTf₂] |

| 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)amide | [C₃C₁Pyrr][FSA] |

| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI |

| Sodium bis(fluorosulfonyl)amide | Na[FSA] |

| Ethylene Carbonate | EC |

| Methyl viologen dichloride | - |

| Cadmium Telluride | CdTe |

Comparative Studies of Cationic Influence across Pyrrolidinium (B1226570) and Other Heterocyclic Ionic Liquids

The identity of the cation is a critical determinant of the physicochemical properties and intermolecular interactions within ionic liquids (ILs). By systematically comparing pyrrolidinium-based ILs with other heterocyclic counterparts such as imidazolium (B1220033), pyridinium (B92312), and piperidinium (B107235), researchers can elucidate structure-property relationships that are crucial for designing task-specific ILs. This section explores these comparisons, with a focus on how the cation's structure influences key physical and transport properties.

The fundamental structure of the heterocyclic ring plays a pivotal role. Pyrrolidinium and piperidinium cations, being saturated (aliphatic), generally lead to ILs with different characteristics compared to those with aromatic cations like imidazolium and pyridinium. researchgate.net For instance, the absence of an aromatic π-system in pyrrolidinium and piperidinium cations means that π-π stacking interactions, which are significant in imidazolium- and pyridinium-based ILs, are not present. This often results in lower viscosities and higher conductivities for pyrrolidinium-based ILs when compared to their piperidinium counterparts, attributed to the reduced rigidity of the five-membered ring.

Furthermore, the planarity of the cation has a notable effect. The imidazolium ring is planar, which can facilitate more ordered packing and stronger intermolecular forces, whereas the non-planar nature of the pyrrolidinium ring can disrupt this packing, influencing properties like density and melting point. researchgate.net Studies have shown that for a given anion, the choice of a non-aromatic cation like pyrrolidinium over an aromatic one like imidazolium can lead to lower toxicity. researchgate.net

The length of the alkyl chain substituent on the cation is another major factor. Generally, increasing the alkyl chain length leads to an increase in viscosity and a decrease in density and conductivity due to stronger van der Waals interactions and increased molar volume. wikipedia.org This trend is observed across different heterocyclic cation families.

Detailed Research Findings

Research comparing these cation families has yielded valuable insights. For instance, studies on dicationic ILs have revealed that the microscopic structural organization in imidazolium-based DILs is significantly different from that in pyrrolidinium-based DILs. NMR studies suggest that the alkyl spacer chain in imidazolium-based dicationic ILs tends to exist in a folded conformation, while in pyrrolidinium-based analogues, it remains in a straighter chain form. This highlights a fundamental difference in their intermolecular organization.

In terms of electrochemical properties, pyrrolidinium-based ILs are often recognized for their higher thermal stability and wider electrochemical windows compared to many imidazolium analogues, making them attractive for applications in batteries and other electrochemical devices. mdpi.comsigmaaldrich.com

While comprehensive, directly comparable data for a series of these heterocyclic cations with the same chloride anion and identical alkyl substituents are scarce in the literature, we can compile available data to draw informative comparisons. The following tables present a collection of physicochemical properties for this compound and its counterparts with imidazolium, pyridinium, and piperidinium cations where data is available. It is important to note that the alkyl substituents on the compared cations are not always identical, which will influence the properties.

Table 1: Comparison of Physicochemical Properties of Selected Heterocyclic Ionic Liquids with Chloride Anion

| Ionic Liquid (Cation) | Alkyl Substituents | Melting Point (°C) | Density (g/cm³) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| This compound | Methyl, Propyl | 236 iolitec.de | 1.132 iolitec.de | Data not available | Data not available |

| 1-Methyl-1-propylpiperidinium chloride | Methyl, Propyl | >280 iolitec.de | 1.024 iolitec.de | Data not available | Data not available |

| 1-Ethyl-3-methylimidazolium (B1214524) chloride | Ethyl, Methyl | 77-79 | 1.189 | 110 (at 25°C) | 8.9 (at 25°C) |

| 1-Butyl-3-methylimidazolium chloride | Butyl, Methyl | ~70 bas.bg | Data not available | High at RT | Low at RT |

| N-Butylpyridinium chloride | Butyl | 131-132 researchgate.net | Data not available | Data not available | Data not available |

Note: The data presented is compiled from various sources and may have been measured under different conditions. The alkyl substituents vary between the compounds listed, which significantly impacts their properties. "RT" refers to room temperature. The viscosity and conductivity of 1-butyl-3-methylimidazolium chloride are qualitatively described as it is a solid at room temperature.

The high melting point of this compound and its piperidinium analogue is notable, classifying them as ionic solids rather than room-temperature ionic liquids. iolitec.deiolitec.de This is in contrast to the imidazolium and pyridinium counterparts with similar-sized alkyl groups, which exhibit significantly lower melting points. bas.bgresearchgate.net This difference can be attributed to the less efficient packing and weaker intermolecular forces in the aromatic heterocyclic cations compared to their saturated counterparts.

The influence of the cation on intermolecular interactions is also evident from spectroscopic studies. The electronic environment of the cation and its interaction with the anion can be probed using techniques like X-ray photoelectron spectroscopy (XPS). Such studies have shown distinct differences in the electronic interactions between the cation and anion when comparing pyrrolidinium- and imidazolium-based ionic liquids. chemimpex.com

Applications in Advanced Materials Science and Engineering

Role in the Synthesis and Stabilization of Functional Metal Nanoparticles

Ionic liquids are increasingly recognized for their crucial role as media for the synthesis and stabilization of metal nanoparticles (MNPs). znaturforsch.com Their unique structure, consisting of discrete cations and anions, allows them to act as electrosteric stabilizers, preventing the agglomeration of nanoparticles and controlling their growth, size, and morphology. znaturforsch.comresearchgate.net This stabilization is achieved through the formation of a protective layer around the nanoparticle surface, which can involve electrostatic repulsion and coordination from the ions of the liquid. znaturforsch.comresearchgate.net

The synthesis of MNPs in ionic liquids can be achieved through various methods, including chemical reduction, thermolysis, and photochemical decomposition. znaturforsch.com Pyrrolidinium-based ionic liquids, such as 1-Methyl-1-propylpyrrolidinium (B8573862) chloride, are investigated for these processes. For instance, related pyrrolidinium (B1226570) and piperidinium (B107235) ionic liquids have been used as precursors to create new air-stable anionic platinum complexes for catalysis, demonstrating the utility of this cation class in coordinating with metal centers. researchgate.net

While specific studies detailing the use of 1-Methyl-1-propylpyrrolidinium chloride for the synthesis of gold or platinum nanoparticles are not extensively documented in the reviewed literature, the general principles of MNP stabilization by ionic liquids are well-established. The choice of the ionic liquid's cation and anion significantly influences the resulting nanoparticles' characteristics. researchgate.net For example, in the synthesis of gold nanoparticles (AuNPs), various polymers and capping agents are used in conjunction with different media to control particle size and ensure stability. rsc.orgresearchgate.netmdpi.comnih.govnih.gov Similarly, the green synthesis of platinum nanoparticles (PtNPs) can be mediated by various biological molecules and stabilizing agents. nih.gov Ionic liquids offer a promising alternative to conventional solvents and stabilizers in these syntheses. researchgate.net

| Nanoparticle | Synthesis Medium/Stabilizer | Method | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Gold (AuNPs) | Choline chloride–urea deep eutectic solvent / Polyvinylpyrrolidone (PVP) | Chemical Reduction | ~8.2 nm | rsc.org |

| Gold (AuNPs) | 1-butyl-3-methylimidazolium based ILs | Reduction by glycerol | 5-7 nm | researchgate.net |

| Platinum (PtNPs) | Fusarium oxysporum (fungus) | Biosynthesis / Reduction | - | nih.gov |

| Palladium (PdNPs) | PEG-functionalized dicationic ionic liquid | Hydrogenation | - | researchgate.net |

Development of Ionic Liquid-Polymer Composites for Multifunctional Applications

Ionic liquid-polymer composites represent a versatile class of materials that combine the properties of a polymer matrix with the unique characteristics of an ionic liquid. mdpi.comnih.gov The incorporation of ionic liquids can enhance the ionic conductivity, thermal stability, and mechanical properties of the polymer, opening up a wide range of multifunctional applications. bohrium.commdpi.com These materials are being explored for use in high-performance applications such as batteries, supercapacitors, actuators, and sensors. nih.govmdpi.com Imidazolium-based ionic liquids are frequently studied in this context due to their accessibility and well-characterized properties. mdpi.com Pyrrolidinium-based salts are also of significant interest for these applications. iolitec.dechemrxiv.org

The integration of ionic liquids into polymer matrices is a promising strategy for developing advanced sensor technologies. nih.govbohrium.com These composites can be designed to respond to various external stimuli, such as mechanical stress or the presence of specific ions. researchgate.netresearchgate.net Polymers can serve as a structural support for the sensing unit or participate directly in the sensing mechanism. researchgate.net

Ionic liquid-based composites have been fabricated for use as piezoresistive and piezoionic sensors. rsc.orgresearchgate.net For example, a composite made by impregnating a biodegradable polycaprolactone (B3415563) membrane with an imidazolium-based ionic liquid has been shown to function as a vibration sensor. researchgate.net The ionic liquid provides the mobile ions necessary for the piezoionic effect, where mechanical deformation leads to a measurable electrical signal. While direct research on this compound in such sensor platforms is limited in the available literature, its inherent ionic nature makes it a potential candidate for creating similar responsive materials. The supplier IoLiTec lists "Sensor Electrolytes" as a potential application for this compound. iolitec.de

Table 2: Examples of Ionic Liquid-Polymer Composites in Sensor Applications (Note: Data for analogous ionic liquid systems are presented to demonstrate the principle.)

| Polymer Matrix | Ionic Liquid | Sensor Type | Key Finding | Reference |

|---|---|---|---|---|

| Polycaprolactone (PCL) | 1-Ethyl-3-Methylimidazolium (B1214524) tetrafluoroborate | Piezoionic Mechanical Sensor | Functions as a vibration sensor with a sensitivity of ~1.9 × 10⁻⁵ V/mm. | researchgate.net |

| Gelatin | Choline chloride–urea (DES) with PVP-capped AuNPs | Strain-Responsive Plasmonic Eutectogel | Demonstrates potential for innovative applications in responsive and iontronic soft materials. | rsc.org |

| Polyvinylidene fluoride (B91410) (PVDF) | 1-butyl-3-methylimidazolium chloride | Electromechanical Sensor | Composites show a piezoresistive response with Gauge Factors from 1 to 2.5. |

Ionic liquids are considered highly promising electrolyte materials for electrochromic devices (ECDs) due to their potential to enhance cycling stability, thermal stability, and widen the operating voltage range. mdpi.com ECDs are smart technologies used in applications like smart windows and displays. mdpi.com The electrolyte is a key component, and moving from liquid to solid-state electrolytes is a major development trend. mdpi.com

Ionic liquids can function as the electrolyte layer, and in some cases, can be designed to be electrochromically active themselves. mdpi.com Research has explored the use of various ionic liquids, including imidazolium (B1220033) and pyrrolidinium-based salts, in these systems. iolitec.demdpi.com For example, a polymer exhibiting thermochromic properties has been combined with an ionic liquid to create a dual-responsive thermochromic-electrochromic device. mdpi.com Although specific studies employing this compound in thermochromic or electrochromic devices were not identified in the search results, its derivatives, such as 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, are highlighted for electrochemical applications, including use in supercapacitors and batteries, which share fundamental principles with ECDs. iolitec.detcichemicals.com

Advanced Materials Processing Using this compound as a Medium

The use of ionic liquids as solvents or processing media is a significant area of green chemistry and advanced materials processing. ipme.ru Their ability to dissolve a wide range of materials, including polymers and biopolymers that are insoluble in conventional solvents, makes them highly valuable. ipme.ru For example, imidazolium-based chlorides have been effectively used to dissolve and process cellulose (B213188) to prepare nanocellulose or polymer blends. ipme.ruresearchgate.netmdpi.com

Ionic liquids can also serve as the medium for polymerization reactions, where their unique ionic environment can influence the reaction's controllability and the properties of the resulting polymer. mdpi.com For instance, the cationic polymerization of p-methylstyrene has been systematically studied in an imidazolium-based ionic liquid, showing that the ionic environment was favorable for the reaction. mdpi.com While this compound is often cited as a precursor for other ionic liquids, its properties as a stable, low-volatility solvent suggest its potential as a medium for various material processing applications, from biopolymer processing to in-situ composite formation. researchgate.netipme.ru

Catalytic Performance and Reaction Media Research

Function as a Solvent or Catalyst in Organic Transformation Methodologies

Pyrrolidinium-based ionic liquids are recognized for their potential as alternative solvents and catalysts in a variety of organic reactions. They can serve as replacements for conventional inorganic acids in acid-catalyzed reactions. alfa-chemistry.comacs.org For instance, in Diels-Alder reactions involving cyclopentadiene (B3395910) and an alkyl acrylate, the use of a pyrrolidinium (B1226570) ionic liquid as the solvent can affect both the conversion rate and the stereoselectivity of the endo- and exo-norbornene derivatives. alfa-chemistry.com When employed in conjunction with a metal chloride and a triflate catalyst, these ionic liquids can lead to shorter reaction times and increased dienophile conversion compared to traditional organic solvents, often with a high degree of stereoselectivity for the endo isomer. alfa-chemistry.com

While specific studies detailing the performance of 1-Methyl-1-propylpyrrolidinium (B8573862) chloride in these exact transformations are not extensively documented in the reviewed literature, the general behavior of pyrrolidinium ionic liquids suggests its potential applicability. Protic pyrrolidinium-based ionic liquids have been shown to be effective acid catalysts for various reactions. acs.org Furthermore, a patent has listed 1-methyl-1-propylpyrrolidinium chloride as a component in a method for producing azodicarbonamide, indicating its role in specific chemical syntheses. ionike.com

The catalytic activity of these ionic liquids is often linked to their acidity and their ability to stabilize transition states. For example, in the alkylation of phenol (B47542) with tert-butyl alcohol, the acidity of the ionic liquid catalyst plays a crucial role in determining the product distribution. mdpi.com

Employment in Polymerization Processes and Related Chemical Syntheses

The application of this compound extends to the field of polymer chemistry, where it is listed as a potential solvent. researchgate.net While specific details on its role in polymerization processes are limited, related research provides insights into the potential applications of pyrrolidinium-based ionic liquids. For instance, a study on ethylene (B1197577) polymerization utilized a vanadium catalyst supported on silica (B1680970) modified by a pyridinium (B92312) ionic liquid, demonstrating the broader utility of ionic liquids in this area. kpfu.ru

In the context of chemical synthesis, novel polyamides have been synthesized through polycondensation reactions, and in studies of these polymers as kinetic hydrate (B1144303) inhibitors, this compound has been used as a component in the test gas mixture. researchgate.netresearchgate.net Additionally, polymer gel electrolytes have been prepared via free radical polymerization using an acidic ionic liquid as a plasticizer, highlighting another potential application area for similar compounds. acs.org

Catalytic Systems Incorporating Metal Nanoparticles Stabilized by Pyrrolidinium-Based Ionic Liquids

A significant area of research involves the use of pyrrolidinium-based ionic liquids to stabilize metal nanoparticles, which are highly effective catalysts in a range of chemical reactions. The ionic liquid acts as a stabilizing medium, preventing the agglomeration of the nanoparticles and thereby maintaining their high catalytic activity. researchgate.net

A specific study investigated the use of N-methyl-N-propylpyrrolidinium chloride ([Pyrr₃₁]Cl) functionalized polyionic nanoclays (PINCs) as supports for gold (Au) and silver (Ag) nanoparticles. acs.org These supported bimetallic nanoparticles were then employed as heterogeneous catalysts for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) using sodium borohydride (B1222165) as a model reaction. acs.org The nitrile-functionalized counterparts of pyrrolidinium-based ionic liquids have also been explored as media for Suzuki and Stille cross-coupling reactions, where they influence the in situ generation of nanoparticle catalysts. alfa-chemistry.com The stabilization of metal nanoparticles in these ionic liquids is attributed to a combination of electrostatic and steric interactions. researchgate.net

Influence on Reaction Kinetics and Selectivity in Catalytic Systems

The choice of ionic liquid can have a profound impact on the kinetics and selectivity of a catalytic reaction. In the aforementioned study on PINC-supported nanoparticles, the catalytic performance was evaluated by determining the Turnover Frequencies (TOFs). acs.org The results demonstrated that the nature of the PINC support, including the one derived from N-methyl-N-propylpyrrolidinium chloride, significantly influenced the reaction rate. acs.org

The study found that for the reduction of 4-nitrophenol, the [Pyrr₃₁]Cl PINC-supported AuₓAg₁₋ₓNPs exhibited varying catalytic activities depending on the gold-to-silver ratio. acs.org The selectivity of these catalytic systems was also investigated by comparing their performance in the reduction of different nitroarene substrates. acs.org

In a different application, the kinetic effects of this compound were studied in the context of gas hydrate inhibition. researchgate.net Research on a synthetic quaternary gas mixture showed that this ionic liquid, in combination with synergists, can improve both the thermodynamic and kinetic inhibition of hydrate formation. researchgate.net

Below is a data table summarizing the catalytic performance of N-methyl-N-propylpyrrolidinium chloride ([Pyrr₃₁]Cl) PINC-supported bimetallic nanoparticles in the reduction of 4-nitrophenol.

| Catalyst Composition (AuₓAg₁₋ₓ) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|

| Au₀.₉Ag₀.₁ | ~15,000 |

| Au₀.₈Ag₀.₂ | ~20,000 |

| Au₀.₇Ag₀.₃ | ~22,000 |

| Au₀.₆Ag₀.₄ | ~23,000 |

| Au₀.₅Ag₀.₅ | ~21,000 |

| Au₀.₄Ag₀.₆ | ~18,000 |

| Au₀.₃Ag₀.₇ | ~14,000 |

| Au₀.₂Ag₀.₈ | ~10,000 |

| Au₀.₁Ag₀.₉ | ~5,000 |

Data is approximate and derived from graphical representations in the source material. acs.org

Separation Science Applications

Employment in Advanced Extraction and Purification Processes

1-Methyl-1-propylpyrrolidinium (B8573862) chloride ([C3mpyr][Cl]) serves as a crucial precursor in the formation of specialized ionic liquids for extraction and purification, particularly in electrometallurgy. When mixed with aluminum chloride (AlCl₃), it forms chloroaluminate ionic liquids that are effective electrolytes for rechargeable aluminum-ion batteries. stanford.eduresearchgate.net The efficiency of these batteries relies on the purity and composition of the electrolyte, making the extraction and purification of the ionic liquid a critical step. researchgate.net

Research has focused on the fundamental properties of these [C3mpyr][Cl]-AlCl₃ mixtures, which are essential for designing efficient extraction and recovery processes. stanford.eduresearchgate.net Technologies such as distillation, adsorption, and liquid-liquid extraction are employed to recover and purify these ionic liquids after use, which is vital for reducing costs and environmental impact. researchgate.net

In one notable application, these chloroaluminate ionic liquids have been investigated for the electrorefining of aluminum scrap alloys. researchgate.net This process allows for the selective extraction and purification of aluminum from complex mixtures, demonstrating the role of [C3mpyr][Cl] in advanced metallurgical recycling and purification technologies. The properties of these electrolytes, such as conductivity and viscosity, are key parameters that govern the efficiency of the metal extraction process. stanford.eduresearchgate.net

Table 1: Properties of 1-Methyl-1-propylpyrrolidinium Chloride-Based Chloroaluminate Ionic Liquids Data synthesized from studies on electrolytes for Al-ion batteries. stanford.eduresearchgate.net

| Property | Observation | Significance in Extraction/Purification |

|---|---|---|

| Density | Higher than corresponding imidazolium-based ionic liquids. mdpi.com | Affects phase separation and mass transfer rates in liquid-liquid extraction systems. |

| Viscosity | Generally higher than imidazolium-based counterparts, influenced by AlCl₃ molar ratio. mdpi.com | Impacts pumping, mixing, and diffusion rates; higher viscosity can hinder mass transfer but may be tuned by temperature. |

| Ionic Conductivity | Lower than some conventional ionic liquids but sufficient for electrochemical applications. mdpi.com | Crucial for the rate and efficiency of electrodeposition and electrorefining processes. |

| Anion Composition | Dominated by species like AlCl₄⁻ and Al₂Cl₇⁻, depending on the AlCl₃ ratio. stanford.edu | Determines the Lewis acidity of the medium, which dictates the dissolution and speciation of metal ions for selective extraction. |

Utilization in Chromatographic Methods for Analytical Separations

While direct, widespread applications of pure this compound as a standard mobile or stationary phase are not extensively documented, its role in electrolyte formulations necessitates advanced analytical characterization where chromatographic and electrophoretic methods are indispensable. mdpi.comnih.gov Ionic liquids in general are recognized for their utility as mobile phase additives and in creating novel stationary phases. mdpi.comresearchgate.net

In the context of its use in battery electrolytes, the precise quantification of anionic species and impurities is critical for performance and safety. Ion Chromatography (IC) is a powerful technique for such analyses. For [C3mpyr][Cl]-AlCl₃ electrolytes, IC can be employed to monitor the relative concentrations of halide anions (Cl⁻) and complex chloroaluminate anions (AlCl₄⁻, Al₂Cl₇⁻), which dictate the electrolyte's electrochemical properties. stanford.edu Furthermore, IC is essential for quantifying impurity ions that may arise from precursor materials or degradation pathways, ensuring the long-term stability and reliability of the electrolyte system.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of ionic species in complex matrices, such as ionic liquid electrolytes. nih.govnih.gov For applications involving this compound, CE is an invaluable tool for assessing the purity of the ionic liquid itself by detecting and quantifying cationic and anionic impurities.

In the development of Al-ion batteries, researchers investigated the fundamental properties of [C3mpyr][Cl]-AlCl₃ electrolytes, including anion concentrations and the percentage of different ions in the mixture. stanford.eduresearchgate.net CE, particularly when coupled with mass spectrometry (CE-MS), provides the necessary specificity and sensitivity for these critical measurements. nih.gov It can be used to:

Determine the precise ratio of the 1-methyl-1-propylpyrrolidinium cation to various chloroaluminate anions.

Assess the stability of the electrolyte under different operational stresses by monitoring for the emergence of degradation products.

Analyze trace metal contaminants in electrorefining solutions.

The ability of CE to handle small sample volumes and complex matrices makes it an ideal method for quality control and stability studies of this compound-based systems. diva-portal.org

Role in Gas Capture Technologies (e.g., Carbon Dioxide Sequestration)

This compound has been identified as a promising agent in technologies aimed at gas capture and separation, particularly for carbon dioxide (CO₂) and the management of natural gas hydrates. iolitec.de Gas hydrates are crystalline solids formed from water and gas molecules at high pressure and low temperature, and their formation can block pipelines. acs.org Ionic liquids like [C3mpyr][Cl] are studied as thermodynamic and kinetic hydrate (B1144303) inhibitors. acs.orgresearchgate.net

Research shows that [C3mpyr][Cl], often in combination with synergistic compounds like poly(ethylene oxide) (PEO) or vinyl caprolactam (VCAP), effectively inhibits the formation of hydrates in synthetic natural gas mixtures containing CO₂. acs.orgacs.orgresearchgate.net This inhibition is crucial for flow assurance in the oil and gas industry and is also relevant to hydrate-based technologies for CO₂ capture and storage. researchgate.netbohrium.com The high polarity of the ionic liquid is a key property that facilitates the dissolution and capture of polar molecules like CO₂. mdpi.com

Studies on related pyrrolidinium-based ionic liquids demonstrate that CO₂ solubility increases with pressure and decreases with temperature, providing fundamental data for designing efficient gas capture processes. osti.gov

Table 2: Research Findings on [C3mpyr][Cl] in Gas Hydrate Inhibition Based on studies of synthetic gas mixtures. acs.orgresearchgate.net

| Parameter Studied | Key Finding | Relevance to Gas Capture/Separation |

|---|---|---|

| Thermodynamic Inhibition | [C3mpyr][Cl] shifts the hydrate equilibrium curve to lower temperatures and higher pressures, making hydrate formation less favorable. acs.org | Prevents unwanted solidification of gas hydrates, enabling smoother operation of gas transport and processing systems. |

| Kinetic Inhibition | Inhibits the rate of hydrate crystal growth and nucleation. acs.org | Delays the onset of hydrate formation, providing operational time to manage conditions before a blockage can occur. |

| Synergistic Effects | Addition of compounds like PEO and VCAP to [C3mpyr][Cl] enhances both thermodynamic and kinetic inhibition effectiveness. acs.orgresearchgate.net | Allows for lower concentrations of the inhibitor to be used, reducing cost and potential environmental impact while achieving desired performance. |

| CO₂ Capture Potential | The underlying mechanism involves favorable interactions with CO₂, suggesting suitability for selective CO₂ separation from gas streams. mdpi.comresearchgate.net | Forms the basis for developing ionic liquid-based solvents and membranes for post-combustion CO₂ capture and natural gas sweetening. |

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations for Understanding Microscopic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational investigations into ionic liquids, modeling the system's evolution over time by solving Newton's equations of motion for a collection of atoms. This technique reveals detailed information about the microscopic structure and dynamics of compounds like 1-methyl-1-propylpyrrolidinium (B8573862) chloride.

MD simulations are used to explore the complex network of intermolecular interactions within [PMPyrr][Cl]. The primary forces at play are strong, long-range Coulombic (electrostatic) interactions between the 1-methyl-1-propylpyrrolidinium cation and the chloride anion, supplemented by van der Waals forces and weaker hydrogen bonds. researchgate.net Crystallographic studies of 1-methyl-1-propylpyrrolidinium chloride show that the extended structure packs in layers of anions and cations interconnected by a network of weak C—H···Cl hydrogen bonds. researchgate.net In these interactions, each cation is hydrogen-bonded to four anions, and each anion is weakly bonded to four cations. researchgate.net

A key tool for analyzing the liquid structure derived from MD simulations is the radial distribution function (RDF), g(r). The RDF describes the probability of finding an atom or a group of atoms at a certain distance from a reference atom. For [PMPyrr][Cl], RDFs between the nitrogen atom of the cation and the chloride anion, or between specific hydrogen atoms on the cation and the chloride anion, can elucidate the nature of the ion pairing and local solvation structure.

In simulations of similar ionic liquids, such as dimethylimidazolium chloride, ranked radial distribution functions have been used to provide a clear picture of the number of ions in each solvation shell and the tightness of that shell. psu.edu For instance, the analysis of RDFs for hydrogen-bonding solutes in dimethylimidazolium chloride revealed strong interactions with the chloride ion. psu.edu This approach can be applied to [PMPyrr][Cl] to quantify the C-H···Cl interactions suggested by crystal structure data.